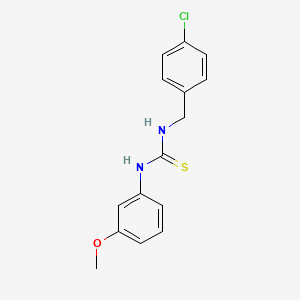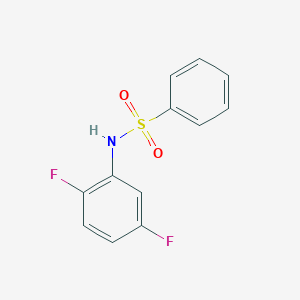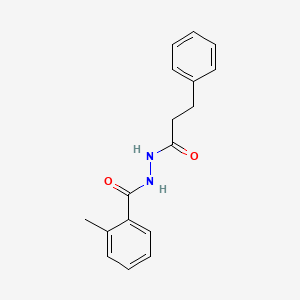
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research. CTM is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea exerts its biological effects by modulating various signaling pathways. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activity of viral enzymes and prevents the formation of new viral particles. In addition, N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea reduces inflammation by inhibiting the activity of NF-κB.
实验室实验的优点和局限性
The advantages of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its wide range of biological activities, its ability to induce apoptosis and inhibit tumor cell proliferation, and its antiviral and anti-inflammatory effects. However, the limitations of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. One area of research is the development of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea derivatives with improved solubility and reduced toxicity. Another area of research is the identification of the specific signaling pathways that are modulated by N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. This information could lead to the development of more targeted therapies for cancer and viral infections. Furthermore, the potential use of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in combination with other drugs for enhanced therapeutic effects should be explored. Finally, more research is needed to determine the safety and efficacy of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in animal models and human clinical trials.
合成方法
The synthesis of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methoxyaniline in the presence of a base. The reaction yields N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 212-214°C. The purity of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. The antitumor activity of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been demonstrated in various cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to induce apoptosis and inhibit tumor cell proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also exhibits antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits viral replication by targeting viral enzymes and preventing the formation of new viral particles. In addition, N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-4-2-3-13(9-14)18-15(20)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHCZUPYUXMHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-methoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)



